molecular formula C9H10N4 B3174392 [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine CAS No. 953731-28-7

[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine

Cat. No.: B3174392
CAS No.: 953731-28-7
M. Wt: 174.2 g/mol
InChI Key: DQTSFNDKOUQLGP-UHFFFAOYSA-N
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Description

[2-(1H-Imidazol-1-yl)pyridin-4-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining pyridine and imidazole heterocycles, a scaffold frequently observed in biologically active molecules . The imidazole ring is a prominent pharmacophore found in numerous therapeutic agents, including certain antifungal drugs and the sedative midazolam . Its incorporation often contributes to a molecule's ability to interact with enzymatic targets, particularly through coordination with metal ions or via hydrogen bonding, as the ring is amphoteric . The primary amine moiety attached to the pyridine ring serves as a versatile synthetic handle, enabling researchers to derivatize the compound into amides, sulfonamides, or imines, or to use it as a building block for constructing more complex molecular libraries. This specific imidazole-pyridine hybrid structure is representative of a class of compounds investigated for their potential pharmacological properties. Related molecular frameworks have been rationally designed and synthesized for evaluation as anticancer agents, showing promising activity against various human cancer cell lines . The compound is intended for use in laboratory research applications only. Handling Precautions: Consult the Safety Datasheet (SDS) prior to use. Intended Use: For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-imidazol-1-ylpyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSFNDKOUQLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, offering a definitive map of the molecular structure.

The ¹H NMR spectrum of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine is predicted to exhibit a series of distinct signals corresponding to the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the aminomethyl group. The expected chemical shifts are influenced by the electronic effects of the nitrogen atoms within the heterocyclic systems and the electron-donating aminomethyl substituent.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. Specifically, the proton at position 6 of the pyridine ring would likely be the most downfield-shifted pyridine proton due to its proximity to the electronegative nitrogen atom and the imidazole substituent. The protons at positions 3 and 5 would be expected at slightly higher fields.

For the imidazole ring, three distinct proton signals are anticipated. The proton at position 2 of the imidazole ring is typically the most deshielded, appearing furthest downfield among the imidazole protons. The protons at positions 4 and 5 would resonate at higher fields.

The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet, with a chemical shift influenced by the adjacent pyridine ring and the amino group. The amine protons (-NH₂) themselves would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Based on data from similar structures like 4-(aminomethyl)pyridine, the protons on the pyridine ring alpha to the nitrogen typically appear around 8.5 ppm, while the beta protons are found near 7.2-7.3 ppm. chemicalbook.com The aminomethyl protons in this fragment are generally observed around 3.8-3.9 ppm. chemicalbook.com The protons of an N-linked imidazole ring typically resonate with the H2 proton around 8.0-8.2 ppm, and the H4 and H5 protons between 7.2 and 7.8 ppm. Combining these observations allows for a detailed prediction of the ¹H NMR spectrum for the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-6~8.6d
Pyridine H-3~7.8d
Pyridine H-5~7.4dd
Imidazole H-2~8.1s
Imidazole H-4~7.5s
Imidazole H-5~7.2s
-CH₂NH₂~3.9s
-CH₂NH₂Variable (broad)s

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule and offers insights into their electronic environment. For This compound , nine distinct carbon signals are predicted, corresponding to the five carbons of the pyridine ring, the three carbons of the imidazole ring, and the one carbon of the aminomethyl group.

The carbon atoms of the pyridine ring are expected to resonate in the range of approximately 110-160 ppm. The carbon at position 2, being directly attached to two nitrogen atoms (one in the pyridine ring and one from the imidazole link), would be significantly deshielded and appear at the lower end of this range. The carbon at position 4, bearing the aminomethyl group, would also be influenced by the nitrogen atom. In pyridine itself, the C2, C3, and C4 carbons appear at approximately 150, 124, and 136 ppm, respectively. testbook.com

The imidazole ring carbons are predicted to have characteristic chemical shifts, with the C2 carbon being the most downfield due to its position between two nitrogen atoms. The C4 and C5 carbons would appear at higher fields.

The carbon of the aminomethyl group (-CH₂NH₂) is expected in the aliphatic region of the spectrum, typically between 40 and 50 ppm, a region characteristic for carbons attached to a nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2~155
Pyridine C-6~150
Pyridine C-4~148
Pyridine C-3~115
Pyridine C-5~112
Imidazole C-2~138
Imidazole C-4~130
Imidazole C-5~118
-CH₂NH₂~45

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For This compound , with a molecular formula of C₉H₁₀N₄, the predicted exact mass of the neutral molecule is 174.09055 u. HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, with a theoretical m/z of 175.09783. The high accuracy of this measurement would allow for the unambiguous confirmation of the elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar, and often thermally labile, molecules like This compound . In positive ion mode, ESI-MS would be expected to produce a prominent signal for the protonated molecular ion, [M+H]⁺, at m/z 175.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural insights. A likely primary fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) from the aminomethyl group, leading to a fragment ion at m/z 158. Another plausible fragmentation would be the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, resulting in a pyridinium (B92312) fragment ion. The fragmentation of the heterocyclic rings themselves would likely require higher collision energies. A comprehensive review of ESI-MS fragmentation reactions provides a framework for predicting these pathways. rsc.org

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. While experimental CCS data for the target molecule is unavailable, predicted values for a closely related isomer, [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine , offer valuable comparative insight. The predicted CCS values for various adducts of this isomer provide a benchmark for the expected size and shape of such molecules in the gas phase. It is anticipated that This compound would have a very similar CCS value due to its identical elemental composition and comparable structural conformation.

Table 3: Predicted Collision Cross Section (CCS) Values for the [M+H]⁺ Adduct of the Related Isomer [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.09783135.4

The structural similarity between the 3-substituted and 4-substituted pyridyl isomers suggests that their gas-phase ion conformations would be very close, leading to nearly identical CCS values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its primary amine, pyridine ring, and imidazole ring moieties.

The primary amine (-CH₂NH₂) group would be identifiable by N-H stretching and bending vibrations. Typically, primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretch. An N-H bending vibration (scissoring) is expected to appear in the 1590-1650 cm⁻¹ range. The presence of intermolecular hydrogen bonding, which is highly likely in the solid state, can cause these N-H stretching bands to broaden and shift to lower wavenumbers nih.gov.

The aromatic pyridine and imidazole rings will exhibit characteristic C-H, C=C, and C=N vibrations. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the heterocyclic rings are expected in the 1400-1600 cm⁻¹ region. These bands are often complex but provide a fingerprint for the aromatic system.

The following table summarizes the expected key IR absorption bands for the functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650
Methylene (-CH₂-)C-H Stretch (asymmetric & symmetric)2850 - 2960
Aromatic RingsC-H Stretch3000 - 3100
Aromatic RingsC=C and C=N Stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the interconnected pyridine and imidazole rings in this compound is expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated for this molecule are π → π* and n → π. The π → π transitions, which are typically high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. For the parent 1H-Imidazole, a UV absorption maximum is observed around 210 nm nist.gov. The extended conjugation in the target molecule would likely shift this absorption to a longer wavelength (a bathochromic shift). The absorption spectrum can be sensitive to the solvent and pH, as protonation of the nitrogen atoms can alter the electronic structure of the molecule biosynth.com.

Type of TransitionOrbitals InvolvedExpected Wavelength Range
π → ππ bonding → π antibondingHigh energy (shorter wavelength, ~200-280 nm)
n → πnon-bonding → π antibondingLower energy (longer wavelength, >280 nm)

X-ray Crystallography and Single Crystal Diffraction Studies

Determination of Molecular Geometry and Conformation in Solid State

The molecular geometry is defined by the spatial arrangement of its atoms. A key conformational feature of this molecule would be the dihedral angle between the planes of the pyridine and imidazole rings. Due to the single bond connecting the two rings, there is rotational freedom. However, steric hindrance and electronic interactions will favor a specific, non-coplanar conformation in the solid state. In related structures, such as derivatives of 4-((triphenyl-1H-imidazol-1-yl)methyl)pyridine, the imidazole and phenyl rings are significantly twisted relative to each other researchgate.net. For the target molecule, a twisted conformation is expected to minimize steric clash, resulting in a dihedral angle likely between 20° and 50°.

The methanamine group attached to the pyridine ring adds further conformational flexibility. The torsion angles involving the -CH₂-NH₂ fragment will adopt a staggered conformation to minimize steric strain.

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces directing the supramolecular architecture rsc.org.

Hydrogen Bonding: The molecule possesses excellent hydrogen bond donors and acceptors. The primary amine (-NH₂) group is a strong hydrogen bond donor, while the pyridine nitrogen and the sp²-hybridized nitrogen of the imidazole ring are effective hydrogen bond acceptors researchgate.netmdpi.com. This facilitates the formation of robust intermolecular N-H···N hydrogen bonds, which can link molecules into one-dimensional chains or more complex two- or three-dimensional networks researchgate.net. These interactions are crucial for stabilizing the crystal lattice nih.govmdpi.com.

π-π Stacking: The electron-rich pyridine and imidazole rings are prone to engaging in π-π stacking interactions researchgate.netrsc.orgnih.gov. In crystals of similar molecules, these interactions are common, with centroid-to-centroid distances typically observed in the range of 3.3 to 3.8 Å rsc.orgacs.org. The stacking often occurs in an offset or antiparallel fashion to optimize electrostatic interactions between the aromatic systems acs.org. These stacking interactions would likely connect the hydrogen-bonded networks into a stable, three-dimensional solid-state structure.

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance/Geometry
Hydrogen BondAmine (N-H)Pyridine Nitrogen (N)N···N distance ~2.8 - 3.2 Å
Hydrogen BondAmine (N-H)Imidazole Nitrogen (N)N···N distance ~2.8 - 3.2 Å
π-π StackingPyridine Ring (π-system)Imidazole Ring (π-system)Centroid-Centroid distance ~3.3 - 3.8 Å
π-π StackingPyridine Ring (π-system)Pyridine Ring (π-system)Centroid-Centroid distance ~3.3 - 3.8 Å

Computational and Theoretical Investigations of the Compound

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties of complex organic molecules.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For heterocyclic compounds containing imidazole (B134444) and pyridine (B92270) rings, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical vs. Experimental Structural Data for a Related Compound

Parameter Theoretical (DFT) Experimental (X-ray)
Bond Lengths (Å) Data not available Data not available
Bond Angles (°) Data not available Data not available

| Dihedral Angles (°) | Data not available | Data not available |

Note: Specific computational data for [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine is not publicly available. This table is a template for how such data would be presented.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap implies higher reactivity. malayajournal.org

In a DFT study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was distributed on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO and LUMO energy values were -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV, which indicates good chemical stability. malayajournal.org For imidazo[1,5-a]pyridine (B1214698) derivatives, calculations have shown that the HOMO is typically delocalized over the entire molecule, whereas the LUMO is often localized on the imidazopyridine moiety. researchgate.net This distribution of frontier orbitals is key to understanding the charge transfer properties within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Energies for a Related Imidazole Derivative

Molecular Orbital Energy (eV) Description
HOMO -5.2822 Electron donor, localized on imidazole and phenyl rings. malayajournal.org
LUMO -1.2715 Electron acceptor, localized on imidazole and phenyl rings. malayajournal.org

| Energy Gap (ΔE) | 4.0106 | Indicates chemical stability and reactivity. malayajournal.org |

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. malayajournal.org The MEP surface displays regions of varying electron density, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are prone to nucleophilic attack. malayajournal.org

MEP analysis helps in identifying sites for hydrogen bonding and other intermolecular interactions. malayajournal.org For instance, in studies of pyridoxamine, a vitamin B6 derivative, NBO atomic charges and MEP maps were computed to understand its complex tautomeric and ionic equilibria. researchgate.net In the analysis of another imidazole derivative, the MEP map helped identify the reactive sites, providing insights into how the molecule would interact with other chemical species. malayajournal.org

NBO analysis performed on salicylanilide (B1680751) derivatives revealed that electron density is transferred from lone pairs on oxygen, chlorine, and nitrogen atoms to anti-bonding orbitals of various bonds, confirming the occurrence of ICT. materialsciencejournal.org In a study of an imidazole derivative, significant ICT was identified between the lone pair of a chlorine atom and a π* anti-bonding orbital, with a large stabilization energy that points to a highly stable molecular structure. acadpubl.eu This type of analysis helps to elucidate the Lewis-like molecular bonding pattern and the delocalization of electron density throughout the system. wikipedia.orgmaterialsciencejournal.org

Molecular Docking Simulations for Ligand-Target Interactions (Applicable to derivatives and related scaffolds)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). unar.ac.id This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. unar.ac.id

For scaffolds containing pyridine and imidazole rings, molecular docking has been widely applied. In a study of novel pyridine carboxamide derivatives as urease inhibitors, docking simulations revealed that the compounds exhibited strong binding affinity at the active site of the urease enzyme through hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, docking studies on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives showed that the presence of a thiourea (B124793) fragment increased the binding affinity for a target protein associated with antithrombotic activity. d-nb.info Other research on imidazo[1,2-a]pyridine (B132010) and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has also successfully used molecular docking to identify promising inhibitors for various biological targets. nih.govresearchgate.net These studies underscore the utility of docking in rational drug design involving pyridine and imidazole-based compounds. nih.gov

Quantum Chemical Calculations in Structure-Reactivity and Adsorption Mechanism Investigations

Quantum chemical calculations, particularly those based on DFT, are essential for investigating structure-reactivity relationships and reaction mechanisms. These calculations can provide fundamental insights that support and explain experimental observations. researchgate.net

For example, theoretical studies on 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole demonstrated a strong correlation between computational results and experimental spectroscopic data (IR, NMR, UV-vis), validating the theoretical models used. researchgate.net In another study, quantum chemical methods were employed to investigate the structural and electronic behavior of a newly synthesized ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and its copper(II) complex. nih.gov The calculations helped to confirm the tridentate nature of the ligand and predict a distorted octahedral geometry for the complex in the absence of X-ray crystal data. nih.gov These examples highlight how quantum chemistry serves as a powerful predictive tool for understanding the properties and reactivity of complex molecules.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Primary Amine Group (e.g., Acylation, Alkylation)

The primary amine group (-CH₂NH₂) is a potent nucleophile and a primary site for derivatization. Its reactivity allows for the formation of a variety of functional groups.

Acylation: The primary amine readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction yields stable amide derivatives. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would produce the corresponding N-acetyl derivative. This process is fundamental in modifying the compound's steric and electronic properties.

Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. A more controlled method for synthesizing secondary amines is through reductive amination. This involves the initial reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the desired secondary amine.

Table 1: Representative Reactions of the Primary Amine Group
Reaction TypeReagent ExampleProduct Type
AcylationAcetyl Chloride (CH₃COCl)Amide
SulfonylationToluenesulfonyl Chloride (TsCl)Sulfonamide
Direct AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary Amine
Reductive AminationBenzaldehyde (B42025), then NaBH₄Secondary Amine

Schiff Base Condensation Reactions (with imidazole (B134444) methanamines)

The primary amine of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to form the C=N double bond. jocpr.com The reaction is often catalyzed by a small amount of acid.

Schiff bases are versatile intermediates in organic synthesis and are important in coordination chemistry due to their ability to act as ligands for metal ions. mdpi.comnih.gov For example, condensation of the title compound with a substituted benzaldehyde would yield a Schiff base where the pyridyl-imidazolyl moiety is linked to an aryl group through an azomethine bridge. The formation of these derivatives is a common strategy for creating complex molecules with potential applications in various fields of chemistry. nih.govscispace.com

Reactivity and Functionalization of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring is basic and possesses a lone pair of electrons, making it a site for electrophilic attack.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or a combination of hydrogen peroxide with a catalyst. researchgate.netwikipedia.org The formation of the N-oxide has significant electronic consequences: it increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic substitution. Conversely, it also activates these positions toward nucleophilic attack after subsequent treatment with reagents like phosphorus oxychloride. arkat-usa.org

N-Alkylation (Quaternization): The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. nih.govsciforum.net This process converts the neutral pyridine ring into a positively charged pyridinium ring, which significantly alters the molecule's properties. The quaternization increases the electrophilicity of the pyridine ring, making it more vulnerable to nucleophilic addition reactions. nih.gov

Reactivity and Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. In the title compound, the N-1 position is already substituted with the pyridine ring. The remaining N-3 nitrogen (the "pyridine-like" nitrogen) is basic and nucleophilic. nih.gov

Synthesis of Analogs with Modified Ring Systems (e.g., pyrimidine (B1678525), benzimidazole (B57391) analogs)

The core scaffold of this compound can be modified by replacing either the pyridine or the imidazole ring with other heterocyclic systems to generate structurally related analogs.

Pyrimidine Analogs: The pyridine ring can be replaced by a pyrimidine ring. The synthesis of pyrimidin-4-yl-1H-imidazole derivatives has been reported, demonstrating the feasibility of creating such analogs. nih.gov These syntheses often involve the construction of the pyrimidine ring from appropriate precursors or by coupling pre-formed pyrimidine and imidazole moieties. The introduction of the second nitrogen atom in the pyrimidine ring significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to its pyridine counterpart.

Benzimidazole Analogs: The imidazole ring can be replaced by a benzimidazole system. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. ijrpc.comrsc.org For example, a benzimidazole analog could be synthesized by reacting a suitably functionalized pyridine derivative with o-phenylenediamine. The fusion of the benzene (B151609) ring to the imidazole core in benzimidazoles expands the aromatic system, influencing its electronic properties and potential for π-stacking interactions. A synthetic route for a related compound, 2-[2-(pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol, has been described, which involves the condensation of o-phenylenediamine with 2-hydroxybenzaldehyde, followed by a reaction with pyridine-4-carbaldehyde. nih.gov

Table 2: Examples of Modified Ring System Analogs
Analog TypeModified RingKey Synthetic Precursor
Pyrimidine AnalogPyridine → PyrimidineSubstituted pyrimidine
Benzimidazole AnalogImidazole → Benzimidazoleo-Phenylenediamine

Exploration of Positional Isomers and Their Chemical Properties (e.g., pyridin-3-yl vs. pyridin-4-yl isomers)

The position of the methanamine group on the pyridine ring significantly influences the chemical properties of the molecule. Comparing the pyridin-4-yl isomer (the title compound) with its pyridin-3-yl counterpart, [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine, reveals key differences rooted in the electronic effects of the pyridine ring nitrogen. uni.lu

The primary difference lies in the ability to delocalize electrons via resonance. In the pyridin-4-yl isomer, the methanamine group is in a position para to the ring nitrogen. This allows for direct resonance interaction between the nitrogen's lone pair (or developing charges on the benzylic carbon) and the π-system of the ring. This conjugation affects the basicity of both the exocyclic amine and the pyridine nitrogen.

Table 3: Comparison of Properties of Positional Isomers
PropertyThis compound[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine
Position of -CH₂NH₂4-position (para to ring N)3-position (meta to ring N)
Dominant Electronic EffectInductive and ResonanceInductive
Expected Amine BasicityLowerHigher

Coordination Chemistry of 2 1h Imidazol 1 Yl Pyridin 4 Yl Methanamine

Ligand Properties of the Imidazole-Pyridine-Methanamine Scaffold

The unique arrangement of donor atoms in [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine imparts it with versatile ligating capabilities. The presence of a pyridine (B92270) ring, an imidazole (B134444) ring, and a methanamine group provides multiple potential coordination sites.

Potential Binding Sites and Denticity in Metal Complexation

The this compound ligand possesses three potential nitrogen donor atoms for metal coordination: the pyridine nitrogen (N_py), the imidazole nitrogen at the 3-position (N_im), and the nitrogen of the primary amine group (N_amine). This arrangement allows for several possible coordination modes, leading to varying denticity.

The ligand can act as a:

Monodentate ligand: Coordination can occur through any one of the three nitrogen atoms, with the pyridine and imidazole nitrogens being the most likely due to their sp² hybridization and involvement in aromatic systems.

Bidentate ligand: Chelation can occur through the simultaneous coordination of the pyridine nitrogen and the imidazole nitrogen, forming a stable five-membered chelate ring. This is a common coordination mode for similar 2-(imidazol-2-yl)pyridine ligands. researchgate.net Another bidentate mode could involve the pyridine nitrogen and the methanamine nitrogen, though this would form a larger and potentially less stable chelate ring.

Tridentate ligand: In principle, the ligand could coordinate through all three nitrogen atoms to a single metal center, although steric constraints might make this challenging. More likely, it could act as a bridging ligand, coordinating to two or three different metal centers.

The specific coordination mode and resulting denticity are influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature, and pH), and the presence of counter-ions or other auxiliary ligands. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., with Ni(II), Cu(II))

The coordination chemistry of imidazole and pyridine-containing ligands with transition metals like nickel(II) and copper(II) is well-established. For ligands similar to this compound, complexes with these metals are readily synthesized. nih.govresearchgate.net

The general synthetic procedure involves dissolving the ligand and the metal salt (e.g., NiCl₂, Cu(NO₃)₂, Ni(acac)₂) in a solvent such as methanol (B129727), ethanol, or acetonitrile. ias.ac.innih.govmdpi.com The reaction mixture is often stirred at room temperature or refluxed to facilitate complex formation. The resulting metal complexes can then be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent. nih.gov

For instance, the reaction of a related N,N'-bidentate N-(pyridin-2-ylmethyl)aniline ligand with CuCl₂·2H₂O in methanol yielded various Cu(II) complexes, including mononuclear, dinuclear, and polynuclear species, depending on the substituents on the ligand. researchgate.net Similarly, Ni(II) complexes with imidazol-2-ylidene-N′-phenylurea ligands have been synthesized by reacting the ligand with Ni(acac)₂. ias.ac.in These studies highlight the diverse structural possibilities that can arise from the coordination of such ligands to transition metals. nih.gov

Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds of the pyridine and imidazole rings.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.

Elemental Analysis: To determine the stoichiometry of the metal complex.

Metal Ion Typical Precursor Common Solvents Potential Coordination Geometries
Ni(II) NiCl₂, Ni(NO₃)₂, Ni(acac)₂Methanol, Ethanol, AcetonitrileOctahedral, Square Planar, Tetrahedral
Cu(II) CuCl₂, Cu(NO₃)₂, Cu(CH₃COO)₂Methanol, Ethanol, AcetonitrileSquare Planar, Square Pyramidal, Distorted Octahedral

Interactive Data Table: Synthesis of Transition Metal Complexes

Main Group Metal Coordination (based on related imidazole dicarboxylate ligands)

While the coordination chemistry of this compound with main group metals is not extensively documented, insights can be drawn from studies on related imidazole dicarboxylate ligands. These ligands, which also feature an imidazole ring, have been shown to form coordination polymers with main group metals such as Sr(II), Ba(II), and Pb(II). researchgate.net

The synthesis of these complexes is often carried out under hydrothermal conditions, where the ligand and a main group metal salt are heated in a sealed vessel. The deprotonation state of the carboxylate groups and the coordination modes of the imidazole ring play a crucial role in the final structure of the coordination polymers. For example, 2-propyl-1H-imidazole-4,5-dicarboxylic acid has been shown to coordinate to Sr(II) and Ba(II) in its singly deprotonated form, leading to a two-dimensional sheet and an infinite chain, respectively. researchgate.net With Pb(II), the ligand is doubly deprotonated and acts as a linker to form a three-dimensional structure. researchgate.net

These findings suggest that this compound could also act as a versatile ligand for constructing coordination polymers with main group metals, with the potential for forming diverse and interesting network topologies.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds formed with imidazole-pyridine based ligands reveals a variety of coordination geometries and environments, largely dictated by the metal ion's inherent preferences and the steric and electronic properties of the ligand.

Determination of Coordination Geometries and Environments

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. researchgate.net For transition metal complexes with ligands analogous to this compound, several common coordination geometries are observed.

Octahedral Geometry: This is a very common coordination environment for Ni(II) complexes, where the metal center is coordinated to six donor atoms. In the case of a bidentate ligand like the title compound, a complex of the type [M(L)₃]²⁺ or [M(L)₂(X)₂] (where X is a monodentate ligand or counter-ion) can be formed. researchgate.net

Square Planar Geometry: This geometry is often observed for Cu(II) and sometimes for Ni(II) complexes. It involves the metal ion being coordinated to four donor atoms in the same plane. nih.gov

Tetrahedral Geometry: While less common for Ni(II) and Cu(II) with N-donor ligands, tetrahedral coordination can occur, particularly when steric hindrance is significant. nih.gov

Square Pyramidal Geometry: This five-coordinate geometry is frequently adopted by Cu(II) complexes. researchgate.net

For example, the reaction of N-(pyridin-2-ylmethyl)aniline derivatives with CuCl₂ resulted in a mononuclear complex with a distorted square planar geometry and a dimeric complex with a chloro-bridged, five-coordinated distorted square pyramidal geometry around each Cu(II) center. researchgate.net In another instance, a Ni(II) complex with a 1-methyl-2-pyridin-2-yl-1H-benzimidazole ligand was found to have a distorted octahedral environment formed by the coordination of three bidentate ligands. researchgate.net

Investigation of Intermolecular Interactions in Metal-Organic Systems

The solid-state structures of metal-organic systems derived from imidazole-pyridine ligands are significantly influenced by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in the self-assembly process, dictating the final dimensionality and topology of the resulting supramolecular architectures.

For instance, in complexes involving 2-(2′-Pyridyl)imidazole, intermolecular hydrogen bonding of the types N–H⋯N, N–H⋯O, O–H⋯N, O–H⋯O, and C–H⋯O are commonly observed. researchgate.net These interactions, along with π-π stacking, contribute to the formation of higher-dimensional structures such as linear chains, zig-zag patterns, and ladder-like motifs. researchgate.net The presence of the methanamine group in "this compound" would introduce additional N-H protons, enhancing the potential for hydrogen bonding and leading to more complex and robust networks.

Furthermore, in the solid state, molecules of related compounds have been observed to interact through C—H⋯N, C—H⋯π, and π–π interactions, leading to specific spatial arrangements. researchgate.net The interplay of these weak forces is fundamental in designing and synthesizing crystalline materials with desired structural and functional properties.

A summary of common intermolecular interactions in metal-organic systems with imidazole-pyridine type ligands is presented below:

Interaction TypeDescriptionPotential Impact on Crystal Structure
Hydrogen Bonding Directional interactions involving a hydrogen atom and an electronegative atom (N, O).Formation of robust 1D, 2D, and 3D networks.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Influences the packing of ligands and can affect electronic and magnetic properties.
Dipole-Dipole Electrostatic interactions between polar molecules.Contributes to the overall stability of the crystal lattice.
Quadrupole-Quadrupole Interactions between molecules with a quadrupole moment.Can influence the orientation of molecules in the solid state.
C-H···π Interactions Weak hydrogen bonds between a C-H bond and a π-system.Contributes to the stabilization of the supramolecular assembly.

Applications of Coordination Complexes in Chemical Research (e.g., catalysis, materials science)

Coordination complexes of imidazole-pyridine ligands are valuable in various areas of chemical research, primarily due to the versatile electronic and steric properties that can be tuned by modifying the ligand structure or the metal center.

In the realm of catalysis , cobalt complexes featuring tetraimidazolyl-substituted pyridine chelates have been investigated as active electrocatalysts for water oxidation. acs.org The substitution of pyridine with imidazole donors results in a more electron-rich cobalt center, which can enhance catalytic activity at lower pH. acs.org This suggests that complexes of "this compound" could also exhibit interesting catalytic properties, for example, in redox reactions. The presence of both imidazole and pyridine rings allows for fine-tuning of the electronic environment around the metal ion. For instance, in cobaloxime complexes grafted on graphene for the hydrogen evolution reaction, pyridine as an axial ligand led to better electrocatalytic activity compared to imidazole. nih.gov

In materials science , these ligands are excellent building blocks for the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with potential applications in gas storage, separation, and sensing. researchgate.net For example, a multifunctional pyridyl-imidazole-carboxyl ligand has been used to synthesize novel MOFs that exhibit selective CO2 capture and can function as multi-responsive luminescence sensors. rsc.org The ability of the imidazole and pyridine nitrogen atoms to coordinate with metal ions, often in a chelating fashion, facilitates the formation of stable and predictable framework structures. researchgate.net

Luminescent Properties of Metal-Organic Frameworks (based on related compounds)

Metal-organic frameworks constructed from ligands containing imidazole and pyridine functionalities often exhibit interesting luminescent properties. rsc.org The luminescence can originate from the organic ligand itself, the metal center, or from charge transfer between the two.

For example, a MOF based on a pyridyl-imidazole-carboxyl multifunctional ligand has been shown to be an excellent multi-responsive fluorescent probe for the detection of Fe³⁺, CrO₄²⁻/Cr₂O₇²⁻, and a pesticide, demonstrating high selectivity and sensitivity. rsc.org Another imidazole-functionalized MOF has been developed for the "On1–Off–On2" fluorescence-based detection of picric acid and can also be used for the detection of metal ions. acs.orgresearchgate.net The luminescence in these materials is often attributed to ligand-based emissions that are influenced by coordination to the metal center. acs.orgresearchgate.net

The photophysical properties of imidazopyridine derivatives are noteworthy, with compounds from this family displaying distinctive emissive traits and robust stability. nih.gov This makes them attractive for applications in organic light-emitting diodes (OLEDs) and as sensors. nih.gov The specific luminescent behavior can be tuned by altering the metal ion or by modifying the structure of the organic ligand.

The table below summarizes the luminescent applications of MOFs based on related imidazole-pyridine ligands:

MOF SystemAnalyte DetectedKey Finding
[Ag(CIP−)] (HCIP = 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine)Fe³⁺, CrO₄²⁻/Cr₂O₇²⁻, 2,6-Dich-4-nitroanilineMulti-responsive fluorescent probe with high selectivity and sensitivity. rsc.org
{Ba₂L(H₃CCOO)(DMF)₂}nPicric Acid, Metal Ions"On1–Off–On2" fluorescence-based detection and sensing of metal ions. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Imidazole (B134444) Ring Modifications on Biochemical Interactions

The imidazole ring is a crucial component of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine, participating in various non-covalent interactions with biological targets. Modifications to this ring can significantly alter the compound's binding affinity, selectivity, and metabolic stability.

Substitutions on the carbon atoms of the imidazole ring can modulate its electronic properties and steric profile. The introduction of small alkyl or electron-withdrawing groups can influence the pKa of the imidazole nitrogen, thereby affecting its ability to act as a hydrogen bond acceptor or its involvement in metal coordination within an active site. For instance, in related heterocyclic compounds, the addition of electron-withdrawing groups at the 2-position of the imidazole has been shown to enhance certain biological activities.

The electronic effects within the imidazole ring are pivotal for its biological function. The distribution of electron density affects how the ring interacts with its molecular target. It has been observed that electron-withdrawing groups at certain positions can enhance antimicrobial activity, while electron-donating groups may improve anti-inflammatory properties in other contexts. nih.gov

Table 1: Impact of Imidazole Ring Modifications on Biochemical Interactions
Modification TypePositionExample SubstituentPotential Impact on Biochemical Interactions
C-SubstitutionC2, C4, C5Methyl, Fluoro, CyanoAlters steric bulk, electronics, and pKa; can influence hydrogen bonding and van der Waals interactions.
N-SubstitutionN1Alkyl chains (e.g., methyl, ethyl)Blocks metabolic N-dealkylation, increases lipophilicity, and can introduce new steric interactions.
Bioisosteric Replacement-Triazole, PyrazoleModifies the hydrogen bonding pattern, pKa, and metabolic stability while maintaining a similar overall shape.

Influence of Pyridine (B92270) Ring Substitutions on Molecular Recognition

The pyridine ring in this compound serves as a key scaffold for orienting the other functional groups and can be involved in crucial interactions with the biological target, such as π-π stacking and hydrogen bonding. Substitutions on the pyridine ring can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its molecular recognition.

In studies of the related imidazo[1,2-a]pyridine (B132010) scaffold, a fluorine and methoxy (B1213986) scan of the pyridine ring revealed a strong correlation between the electronic nature of the substituent and the compound's selectivity index. acs.org For example, methoxy substitutions showed a significant impact, with the position of the substituent being critical for activity. acs.org The introduction of an additional nitrogen atom into the pyridine ring (creating a pyrimidine) has also been explored as a strategy to modulate aqueous solubility and other ADME properties. acs.org

Table 2: Influence of Pyridine Ring Substitutions on Molecular Recognition
Position of SubstitutionType of SubstituentExamplePotential Influence on Molecular Recognition
Ortho to Imidazole (C3)Small, electron-withdrawing-F, -ClCan influence the dihedral angle with the imidazole ring and modulate electronic properties.
Meta to Imidazole (C5)Electron-donating-OCH3, -CH3May enhance π-stacking interactions and can be a site for metabolic modification.
Ortho to Methanamine (C3, C5)Bulky group-t-ButylCan introduce steric hindrance, restricting the conformation of the methanamine linker.
Para to Imidazole (C5)Hydrogen bond donor/acceptor-OH, -NH2Can form additional hydrogen bonds with the target, potentially increasing affinity.

Role of the Methanamine Linker in Defining Conformational and Binding Profiles

The methanamine linker in this compound is a flexible bridge that connects the pyridine ring to a primary amine. This linker plays a significant role in defining the conformational freedom of the molecule and the spatial orientation of the basic amine group. The length and flexibility of this linker are critical for optimal interaction with the target protein.

The primary amine group is often a key pharmacophoric feature, capable of forming strong hydrogen bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in a binding site. The conformational flexibility of the methylene (B1212753) bridge allows the amine to adopt an optimal position to form these interactions.

Modifications to the linker can have a profound impact on activity. For example, increasing the length of the alkyl chain (e.g., to an ethanamine) would increase the distance between the pyridine core and the basic nitrogen, which may be beneficial or detrimental depending on the topology of the binding site. Constraining the linker's conformation, for instance by incorporating it into a cyclic system, can reduce the entropic penalty upon binding and may lead to increased potency and selectivity.

Effects of Positional Isomerism on Compound Activity and Selectivity

For instance, a 2,3-substituted isomer would place the imidazole and methanamine groups adjacent to each other, leading to a different spatial arrangement and potential for intramolecular interactions. A 2,5- or 2,6-substituted isomer would further alter the distance and geometric relationship between these two key functional groups.

Studies on related heterocyclic systems have shown that positional isomerism can have a dramatic effect on activity. For example, in a series of histamine (B1213489) H3 receptor agonists, the 4-pyridinyl analogue of immepip (B124233) was identified as a potent and highly selective agonist, highlighting the importance of the substitution pattern on the pyridine ring. nih.gov The electronic properties of the pyridine nitrogen also influence the acidity and basicity of the attached functional groups differently depending on their position.

Table 3: Potential Effects of Positional Isomerism on the Pyridine Ring
IsomerDescriptionPotential Impact on Activity and Selectivity
[2-(1H-imidazol-1-yl)pyridin-4 -yl]methanaminePara-like arrangementAllows for a more linear and extended conformation.
[2-(1H-imidazol-1-yl)pyridin-3 -yl]methanamineMeta-like arrangementResults in a bent conformation, altering the vector of the methanamine group relative to the imidazole.
[2-(1H-imidazol-1-yl)pyridin-5 -yl]methanamineMeta-like arrangementSimilar to the 3-yl isomer but with a different electronic influence from the pyridine nitrogen.
[2-(1H-imidazol-1-yl)pyridin-6 -yl]methanamineOrtho-like arrangementPlaces the methanamine group in close proximity to the pyridine nitrogen, which could lead to intramolecular hydrogen bonding and a more rigid conformation.

Strategies for Optimizing Physicochemical Parameters (e.g., solubility, lipophilicity, enzymatic stability)

In addition to optimizing for on-target activity, a key aspect of drug design is the fine-tuning of physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME) profiles. For compounds like this compound, several strategies can be employed to improve properties such as solubility, lipophilicity, and metabolic stability.

Solubility: Poor aqueous solubility can be a major hurdle for oral bioavailability. Strategies to enhance solubility include the introduction of polar functional groups, such as hydroxyls, amides, or additional nitrogen atoms in the heterocyclic rings. For example, replacing a carbon in the pyridine ring with a nitrogen to form a pyrimidine (B1678525) can increase polarity and improve solubility. acs.org The basic methanamine group can also be used to form salts, which generally have higher aqueous solubility.

Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical parameter that influences permeability, plasma protein binding, and metabolism. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. Reducing lipophilicity can be achieved by introducing polar groups or removing greasy alkyl or aryl substituents.

Enzymatic Stability: The imidazole and pyridine rings, as well as the methanamine linker, can be susceptible to metabolic enzymes, particularly cytochrome P450s. Identifying metabolic "hotspots" is the first step in improving enzymatic stability. Common strategies include:

Blocking metabolism: Introducing a fluorine atom or a methyl group at a site of oxidation can prevent metabolic attack.

Modulating electronics: Replacing a metabolically labile C-H bond with a more stable C-F bond or incorporating nitrogen atoms into an aromatic ring can make the ring more electron-deficient and less prone to oxidation. nih.gov

Scaffold hopping: Replacing a metabolically unstable moiety with a bioisosteric equivalent that is more resistant to metabolism.

Table 4: Strategies for Optimizing Physicochemical Parameters
ParameterChallengeOptimization StrategyExample Modification
Aqueous SolubilityPoor solubility limits absorption.Increase polarity.Introduce a hydroxyl group on the pyridine ring; form a salt with the methanamine.
Lipophilicity (logP/logD)High lipophilicity can lead to poor ADME properties.Reduce greasy character.Replace an aryl substituent with a smaller polar group; introduce polar atoms.
Enzymatic StabilityRapid metabolism leads to short half-life.Block metabolic hotspots.Introduce fluorine at a site of oxidation; replace a phenyl ring with a pyridine ring to reduce oxidative metabolism. nih.gov

Emerging Research Areas and Future Directions for 2 1h Imidazol 1 Yl Pyridin 4 Yl Methanamine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic molecules is increasingly guided by the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. Future research into the synthesis of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine will likely move beyond traditional multi-step processes, which often involve harsh reagents and generate significant waste.

Emerging strategies include:

One-Pot Reactions: The development of one-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, offers an efficient pathway to construct substituted imidazo[1,2-a]pyridines and related scaffolds. mdpi.com Adapting this methodology could enable the rapid assembly of the core structure from simpler precursors.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. mdpi.com This technique could be applied to key steps, such as the coupling of the imidazole (B134444) and pyridine (B92270) rings.

Green Solvents: Research into the use of deep eutectic solvents (DESs) has shown promise for the synthesis of 2-aminoimidazoles. mdpi.com These non-conventional, "green" media can act as both solvent and catalyst, simplifying work-up procedures and allowing for the recycling of the solvent system. mdpi.com

Catalytic Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald–Hartwig amination, are powerful tools for forming the C-C and C-N bonds necessary to assemble the target molecule. nih.gov Future work will focus on using more sustainable catalysts, potentially based on earth-abundant metals, and performing these reactions under milder conditions.

Table 1: Comparison of Potential Sustainable Synthetic Methods

Method Advantages Potential Application for Target Compound
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control. Accelerating the N-arylation step between imidazole and the pyridine precursor.
Deep Eutectic Solvents (DESs) Biodegradable, low toxicity, recyclable, can act as catalysts. Serving as a green reaction medium for the cyclization or coupling steps. mdpi.com
One-Pot Multi-Component Reactions High atom economy, reduced purification steps, increased efficiency. Combining precursors in a single step to rapidly assemble the core imidazole-pyridine structure. mdpi.com
Modern Cross-Coupling High chemoselectivity, functional group tolerance. Efficient formation of the bond between the imidazole and pyridine rings. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies and In Situ Monitoring

A thorough understanding of the structural and dynamic properties of this compound is crucial for its development. While standard techniques like 1D NMR and FTIR provide basic structural confirmation, advanced methods are needed to probe more complex behaviors.

Multidimensional and Solid-State NMR: 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of proton and carbon signals, especially for complex derivatives. For solid materials, such as coordination polymers, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide invaluable information on the local environment of atoms within the crystal lattice, complementing data from X-ray diffraction. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the three-dimensional structure of the molecule and its complexes. researchgate.netresearchgate.netresearchgate.net This technique can reveal precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern its properties in the solid state. researchgate.net

In Situ Monitoring: Techniques like in situ FTIR or Raman spectroscopy can be employed to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the optimization of reaction conditions, leading to higher yields and purity. This is particularly valuable when developing novel synthetic routes.

Rational Design of Derivatives with Enhanced or Tuned Properties via Computational Methods

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. By predicting molecular properties, researchers can prioritize synthetic targets and gain deep insights into structure-property relationships.

Density Functional Theory (DFT): DFT calculations are widely used to determine optimized molecular geometries, electronic structures, and spectroscopic properties of imidazole and pyridine derivatives. researchgate.netresearchgate.net Key parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to understand charge transfer within the molecule and predict its reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): MEP analysis provides a visual map of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov This is critical for predicting how the molecule will interact with other species, including biological receptors or metal ions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By systematically modifying the structure of this compound in silico and calculating relevant descriptors, QSAR models can be built. These models can correlate structural features with desired properties (e.g., catalytic activity, binding affinity), guiding the rational design of new derivatives with enhanced performance. rsc.org

Table 2: Key Computational Parameters and Their Significance

Parameter Computational Method Significance
Optimized Molecular Geometry DFT Predicts bond lengths, bond angles, and dihedral angles. researchgate.net
HOMO-LUMO Energy Gap DFT Indicates chemical reactivity and the ease of intramolecular charge transfer. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) DFT Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov
Natural Bond Orbital (NBO) Analysis DFT Elucidates electron delocalization and hyperconjugative interactions within the molecule. researchgate.net

Exploration of Novel Coordination Architectures and Their Potential in Catalysis or Sensing

The presence of multiple nitrogen atoms in the imidazole and pyridine rings makes this compound an excellent candidate for use as a ligand in coordination chemistry. The methanamine group adds another potential coordination site, allowing the molecule to act as a versatile bidentate or tridentate ligand.

Coordination Polymers and MOFs: The molecule can serve as an organic linker to construct one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs) with various transition metal ions. rsc.org The properties of these materials (e.g., porosity, luminescence, magnetic behavior) can be tuned by selecting different metal centers and synthesis conditions.

Catalysis: Metal complexes incorporating this ligand could function as catalysts. The imidazole moiety is a key component in the active sites of many metalloenzymes, and synthetic analogues can mimic their function. These complexes could be explored for applications in oxidation, reduction, or C-C bond-forming reactions.

Chemical Sensing: The coordination of specific ions or molecules to a metal complex of the title compound can induce a measurable change in its physical properties, such as color (colorimetric sensing) or fluorescence (fluorometric sensing). Research could focus on developing sensors for environmentally relevant anions or metal cations. The pyrrolic nitrogen in related compounds has been shown to be effective in supramolecular systems for anion sensing. mdpi.com

Expanding Applications in Materials Science and Interdisciplinary Chemistry

The unique combination of functional groups in this compound opens doors to a wide range of interdisciplinary applications.

Antifungal and Antimicrobial Materials: Imidazole and pyridine derivatives are known for their biological activities. mdpi.commdpi.com The title compound could serve as a scaffold for developing new antifungal agents for medical or agricultural use. mdpi.com Furthermore, its derivatives could be incorporated into polymers or coated onto surfaces to create materials with inherent antimicrobial properties. researchgate.net

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and π-π stacking makes it an ideal building block for supramolecular assemblies. These self-assembled structures could lead to the development of gels, liquid crystals, and other soft materials with responsive properties.

Medicinal Chemistry: As a bioisostere of naturally occurring purines, the imidazole-pyridine core is a privileged scaffold in drug discovery. longdom.org Future research will undoubtedly explore derivatives of this compound as inhibitors for various biological targets, such as kinases or receptors. nih.gov

Q & A

Q. Q1. What are the established synthetic routes for [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine, and what are their key challenges?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Reacting 4-(aminomethyl)pyridine derivatives with imidazole-containing precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-pyridine backbone .
  • Step 2: Purification via column chromatography or recrystallization to isolate the primary amine.
    Key Challenges:
  • Low yields due to competing side reactions (e.g., over-alkylation of the imidazole ring) .
  • Sensitivity of the primary amine group to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .

Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.5–8.5 ppm confirm aromatic protons on pyridine and imidazole rings. The -CH₂NH₂ group appears as a triplet near δ 3.5–4.0 ppm .
    • ¹³C NMR: Signals at ~150 ppm (imidazole C2) and ~125–140 ppm (pyridine carbons) validate the core structure .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using reverse-phase C18 columns with a methanol/water gradient .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require careful temperature control (~60–80°C) to avoid decomposition .
  • Catalysis: Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents to the pyridine ring with higher regioselectivity .
  • Data-Driven Optimization: Design of Experiments (DoE) models (e.g., factorial designs) help identify interactions between variables like pH, temperature, and reagent ratios .

Q. Q4. How do structural modifications (e.g., halogenation or alkylation) alter the biological activity of this compound?

Methodological Answer:

  • Halogenation (e.g., -Cl, -F): Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibitors) but may reduce solubility .
  • Alkylation: Methyl or ethyl groups on the imidazole ring improve metabolic stability but can sterically hinder target interactions .
    Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities post-modification .

Q. Q5. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., pH, cofactors) across studies. For example, conflicting IC₅₀ values for xanthine oxidase inhibition may arise from differences in substrate concentrations .
  • Structural Confirmation: Verify derivative purity via LC-MS to rule out impurities skewing results .
  • Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to potential amine vapor release .
  • Spill Management: Neutralize spills with dilute acetic acid (1–5%) followed by absorption with vermiculite .

Q. Q7. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina): Predict binding modes to targets like histamine receptors or kinases .
  • ADMET Prediction: Software like SwissADME estimates bioavailability, LogP (~1.5–2.5 for optimal absorption), and CYP450 interactions .
  • MD Simulations: GROMACS or AMBER can model stability in biological membranes over nanosecond timescales .

Data Interpretation and Contradiction Management

Q. Q8. How should researchers address variability in reported cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Validation: Ensure cell lines (e.g., HEK293 vs. HeLa) are authenticated via STR profiling .
  • Dose-Response Curves: Use 8–10 concentration points to calculate accurate IC₅₀ values and assess Hill slopes for cooperative effects .
  • Control Normalization: Include reference compounds (e.g., cisplatin) to benchmark cytotoxicity .

Q. Q9. What strategies reconcile conflicting results in receptor binding assays?

Methodological Answer:

  • Radioligand vs. Fluorescence Assays: Discrepancies may arise from non-specific binding in fluorescence-based methods. Validate with radiolabeled [³H]-ligands .
  • Temperature Effects: Conduct assays at 25°C (vs. 37°C) to reduce non-equilibrium binding artifacts .

Q. Q10. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Systematically vary substituents on the pyridine (C2/C4) and imidazole (N1/C4) positions .
  • Data Integration: Use cheminformatics tools (e.g., RDKit) to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .
  • Multivariate Analysis: Apply partial least squares (PLS) regression to identify key molecular descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.